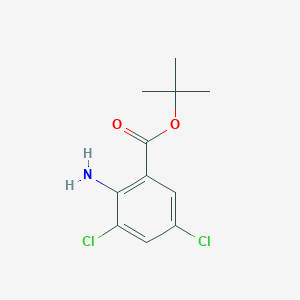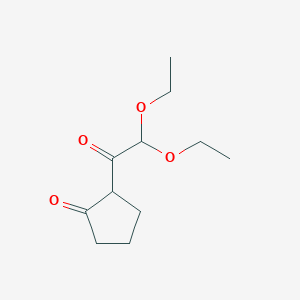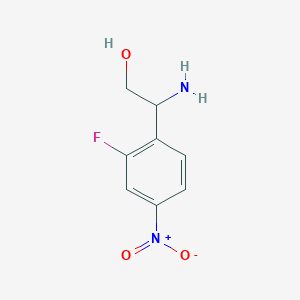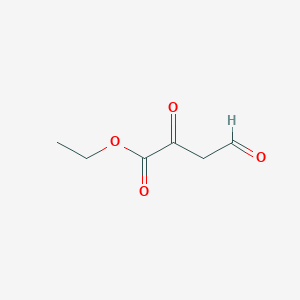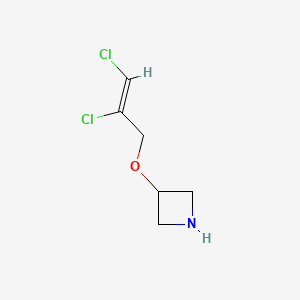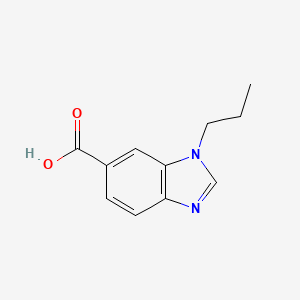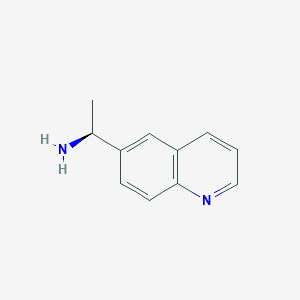
(1s)-1-(Quinolin-6-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s)-1-(Quinolin-6-yl)ethan-1-amine is an organic compound that features a quinoline ring attached to an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(Quinolin-6-yl)ethan-1-amine typically involves the formation of the quinoline ring followed by the introduction of the ethanamine group. Common synthetic routes may include:
Cyclization Reactions: Formation of the quinoline ring through cyclization of suitable precursors.
Amination Reactions: Introduction of the ethanamine group via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
(1s)-1-(Quinolin-6-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with different oxidation states.
Reduction: Reduction of the quinoline ring or the ethanamine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups onto the quinoline ring.
科学的研究の応用
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of (1s)-1-(Quinolin-6-yl)ethan-1-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation into nucleic acids, affecting transcription and replication.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the ethanamine group.
Quinolin-6-ylmethanamine: A related compound with a methanamine group instead of an ethanamine group.
Uniqueness
(1s)-1-(Quinolin-6-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both the quinoline ring and the ethanamine group. This combination may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
(1S)-1-quinolin-6-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,12H2,1H3/t8-/m0/s1 |
InChIキー |
AIHHJLBGHZOVRZ-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](C1=CC2=C(C=C1)N=CC=C2)N |
正規SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




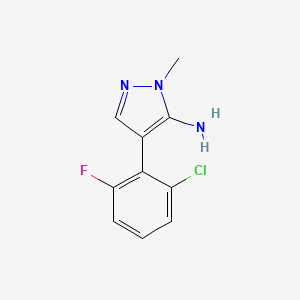
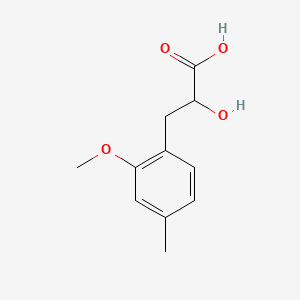
aminehydrochloride](/img/structure/B13620243.png)
